REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.N1CCCC1.O[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[C:27](=[O:29])[CH3:28]>CO.CCCCCC>[O:29]=[C:27]1[C:22]2[C:21](=[CH:26][CH:25]=[CH:24][CH:23]=2)[O:1][C:2]2([CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]2)[CH2:28]1
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Name
|
|
Quantity
|
93.7 g
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
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OC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
112 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 80° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Methanol was removed under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The resulting residue was dissolved in ethyl acetate (150 mL)
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Type
|
WASH
|
Details
|
washed with 1M aqueous HCl (1×150 mL) and brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Type
|
TEMPERATURE
|
Details
|
was heated at 60° C. until in solution
|
Type
|
DISSOLUTION
|
Details
|
Once dissolved
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C
|
Type
|
FILTRATION
|
Details
|
Crystals were collected via vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with hexane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)OC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |